N-(3-(5-(2-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

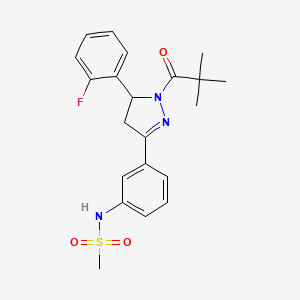

N-(3-(5-(2-Fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-derived sulfonamide compound characterized by a 2-fluorophenyl substituent, a pivaloyl (tert-butyl carbonyl) group at the 1-position of the pyrazoline ring, and a methanesulfonamide moiety attached to the phenyl ring. This structure combines lipophilic (pivaloyl) and electron-withdrawing (fluorine, sulfonamide) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[3-[2-(2,2-dimethylpropanoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c1-21(2,3)20(26)25-19(16-10-5-6-11-17(16)22)13-18(23-25)14-8-7-9-15(12-14)24-29(4,27)28/h5-12,19,24H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLOWPSYHCESFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrazolines

are a class of compounds that have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. They have been the focus of many researchers due to their confirmed biological and pharmacological activities.

Sulfonamides

are a class of compounds that have been widely used in medicine for their antibacterial properties. They work by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thus preventing their growth.

The pharmacokinetics of a compound can be influenced by its chemical structure and properties. For example, the log octanol-water partition coefficient (Log Kow) is an important parameter that can influence the absorption and distribution of a compound in the body.

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Biological Activity Overview

Research indicates that compounds within the pyrazole family exhibit a broad spectrum of biological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, antipyretic, and anticancer properties. The specific compound under review has shown promising results in various biological assays.

Key Biological Activities

-

Anticancer Activity :

- Pyrazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in several cancer types.

- A study demonstrated that similar pyrazole compounds inhibited the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX and various kinases involved in cell signaling pathways.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed with similar compounds, leading to increased levels of pro-apoptotic factors like cytochrome c .

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

- Anticancer Study :

- Anti-inflammatory Activity :

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a pyrazoline core and sulfonamide group with several analogs, but key substituent differences dictate distinct properties:

Key Observations:

- Pivaloyl vs.

- Fluorophenyl Position (Target vs. ): The 2-fluorophenyl substituent in the target compound may induce steric hindrance in binding interactions compared to the 4-fluorophenyl analog in , which has a para-substituted fluorine that optimizes electronic effects .

- Sulfonamide Bioactivity (Target vs. Flumetsulam): Both compounds feature sulfonamide groups, but flumetsulam’s triazolo-pyrimidine core targets acetolactate synthase (ALS) in plants, suggesting the target compound’s bioactivity (if any) may diverge due to its pyrazoline core .

Research Findings and Data Gaps

- Biological Data: While sulfonamide-pyrazoline hybrids are common in agrochemicals () and drug discovery, the target compound’s efficacy, toxicity, or mechanism of action remains uncharacterized in the provided materials .

Preparation Methods

Preparation of 3-(Methanesulfonamido)Acetophenone

The synthesis begins with the sulfonylation of 3-aminoacetophenone. Reacting 3-aminoacetophenone with methanesulfonyl chloride in dichloromethane in the presence of triethylamine yields 3-(methanesulfonamido)acetophenone. This step typically achieves yields of 85–90% under ice-cooled conditions (0–5°C) to minimize side reactions.

Reaction Conditions:

- Solvent: Dichloromethane

- Base: Triethylamine (1.2 equivalents)

- Temperature: 0–5°C

- Time: 2 hours

Claisen-Schmidt Condensation for Chalcone Formation

The chalcone intermediate is synthesized via a Claisen-Schmidt condensation between 3-(methanesulfonamido)acetophenone and 2-fluorobenzaldehyde. This reaction is catalyzed by sodium hydroxide in a mixed aqueous-ethanol system.

Procedure:

- Dissolve 3-(methanesulfonamido)acetophenone (1.0 equivalent) and 2-fluorobenzaldehyde (1.1 equivalents) in ethanol.

- Add 10% aqueous NaOH dropwise at 0°C.

- Stir at room temperature for 12 hours.

Cyclization to the 4,5-Dihydro-1H-Pyrazole Core

The chalcone undergoes cyclization with hydrazine hydrate in acetic acid to form the 4,5-dihydro-1H-pyrazole ring. This step introduces the 2-fluorophenyl group at position 5 and the methanesulfonamide-phenyl moiety at position 3.

Optimized Conditions:

- Reagent: Hydrazine hydrate (2.0 equivalents)

- Solvent: Acetic acid

- Temperature: Reflux (110°C)

- Time: 8–10 hours

- Yield: 65–70%.

Mechanistic Insight:

Hydrazine attacks the α,β-unsaturated ketone, forming a hydrazone intermediate that undergoes intramolecular cyclization to yield the dihydro-pyrazole.

N-Acylation with Pivaloyl Chloride

The secondary amine of the pyrazole ring is acylated using pivaloyl chloride to introduce the 1-pivaloyl group.

Procedure:

- Dissolve the dihydro-pyrazole intermediate (1.0 equivalent) in dry tetrahydrofuran.

- Add triethylamine (1.5 equivalents) and pivaloyl chloride (1.2 equivalents) at 0°C.

- Stir at room temperature for 4 hours.

Optimization Strategies and Alternative Methodologies

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces cyclization time while improving yield. A study demonstrated that 30 minutes of microwave heating at 120°C in acetic acid achieves a 78% yield, compared to 65% under conventional reflux.

Comparative Data:

| Method | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Conventional | 110 | 8–10 | 65–70 |

| Microwave | 120 | 0.5 | 75–78 |

Solvent and Catalytic System Variations

Ethanol-water mixtures (3:1) enhance chalcone solubility, while ionic liquids (e.g., [BMIM][BF₄]) improve reaction rates in cyclization.

Purification and Characterization

The final product is purified via silica gel column chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol.

Characterization Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.